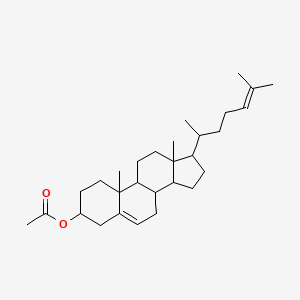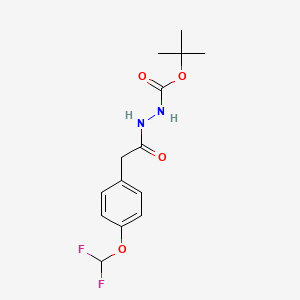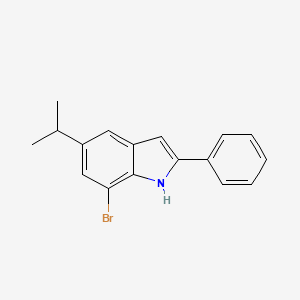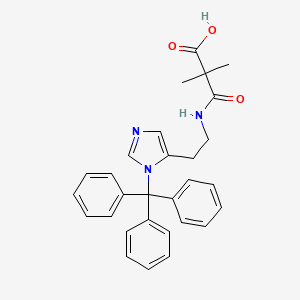![molecular formula C23H23NO2 B14053956 Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester CAS No. 101130-95-4](/img/structure/B14053956.png)
Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core substituted with a bis(phenylmethyl)amino group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The bis(phenylmethyl)amino group can be introduced through a nucleophilic substitution reaction involving a suitable amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are employed under acidic or basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters depending on the substituent introduced.
Scientific Research Applications
Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The bis(phenylmethyl)amino group may play a crucial role in binding to these targets, while the ester functional group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Benzoic acid, 4-ethylamino-, ethyl ester: Contains an ethylamino group instead of a bis(phenylmethyl)amino group.
Benzoic acid, 4-(dimethylamino)-, bis(phenylmethyl)azanyl ester: Similar structure with a dimethylamino group.
Uniqueness
Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester is unique due to the presence of the bis(phenylmethyl)amino group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
101130-95-4 |
|---|---|
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-(dibenzylamino)benzoate |
InChI |
InChI=1S/C23H23NO2/c1-2-26-23(25)21-13-15-22(16-14-21)24(17-19-9-5-3-6-10-19)18-20-11-7-4-8-12-20/h3-16H,2,17-18H2,1H3 |
InChI Key |
OCKJDNBLMKZQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)






![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)



